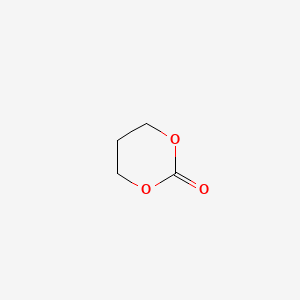
1,3-Dioxan-2-one
Descripción general
Descripción
1,3-Dioxan-2-one, also known as 1,3-Dioxan-2-one, is an organic compound with the molecular formula C4H6O3 . It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .
Synthesis Analysis
An expedient method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis has been reported . This method shows that the C−C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .Molecular Structure Analysis
The molecular structure of 1,3-Dioxan-2-one is available as a 2D Mol file or as a computed 3D SD file . Structural parameters and ab initio calculations of 1,3-dioxane have been reported .Chemical Reactions Analysis
The energy profiles of the reactions of 1,3-Dioxan-2-one have been studied . Thermogravimetric analysis of the decomposition of poly(1,4-dioxan-2-one) has also been conducted .Physical And Chemical Properties Analysis
1,3-Dioxan-2-one has a molecular weight of 204.18 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 204.06338810 g/mol . The topological polar surface area is 71.1 Ų, and it has a complexity of 71 .Aplicaciones Científicas De Investigación
Synthesis of Stereoselective Diols
1,3-Dioxan-2-one serves as a key intermediate in the stereoselective synthesis of 1,2- and 1,3-diols, which are valuable in various chemical syntheses. The olefinic double bond in these compounds is strategically utilized for constructing cyclic carbonic acid esters through stereocontrolled intramolecular cyclizations .
Material Sciences
In material sciences, especially in the creation of polycarbonates, 1,3-Dioxan-2-one plays a critical role. These materials have applications ranging from engineering plastics to biomedical devices .
Natural Product Research
This compound is also significant in natural product research where it can be used as a building block for complex molecular structures found in nature .
Polymer Synthesis
1,3-Dioxan-2-one is used in the synthesis of polymers like poly(dioxanone) (PDO), which is known for its biodegradability and is used in medical applications such as surgical sutures .
High-Energy-Density Solid-State Batteries
The compound has been utilized in the development of high-voltage high-energy-density solid-state batteries, showing outstanding cycling stability for diversified high-voltage cathodes .
Functionalized Polycarbonates
It has been researched as a comonomer for the production of functionalized polycarbonates, aiming to enhance the properties and applications of these materials .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,3-Dioxan-2-one, also known as cyclic carbonic acid ester, plays a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology . Its primary targets are the olefinic double bonds of homoallylic carbonic acid esters .
Mode of Action
The compound interacts with its targets through a process called photo-aerobic selenium-π-acid multicatalysis . This process directly activates the C-C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as an energy source . This is in contrast to conceptually related methods that commonly relied either on the stoichiometric addition of electrophiles onto the substrate’s alkene moiety or the presence of pre-installed leaving groups in allylic position of said alkene .
Biochemical Pathways
The activated C-C double bond of homoallylic carbonic acid esters serves as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles . This process is part of the methodological efforts in the synthesis of 1,3-dioxan-2-ones, which serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
Pharmacokinetics
The compound’s synthesis process, which involves the use of ambient air as the sole oxidant and visible light as an energy source, suggests that it may have unique pharmacokinetic properties .
Result of Action
The result of the action of 1,3-Dioxan-2-one is the synthesis of cyclic carbonates from homoallylic carbonic acid esters . These cyclic carbonates are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
Propiedades
IUPAC Name |
1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHICDDUDORKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31852-84-3 | |
| Record name | Trimethylene carbonate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20953766 | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylene carbonate | |
CAS RN |
2453-03-4 | |
| Record name | Trimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1,3-Dioxan-2-one has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.
A: Yes, 1,3-Dioxan-2-one and its polymers have been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR [, , , , , , , , , ], FTIR [, , , , , ], and MALDI-TOF mass spectrometry [].
ANone: A variety of catalysts have been successfully employed in the ring-opening polymerization of 1,3-Dioxan-2-one. These include:
- Lewis acids: Examples include boron trifluoride etherate (BF3O(C2H5)2) [, ] and aluminum triflate (Al(OTf)3) [].
- Metallo-organic complexes: For instance, β-diiminate zinc complexes like [(BDI)Zn(N(SiMe3)2)] (BDIiPr = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene) [].
- Organic bases: Examples are 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-N,N-dimethylaminopyridine (DMAP) [].
- Enzymes: Notably, lipases, particularly those derived from Candida antarctica and Pseudomonas fluorescens, have demonstrated effectiveness [, , ].
ANone: Lipases offer several benefits as catalysts for 1,3-Dioxan-2-one polymerization:
ANone: Yes, 1,3-Dioxan-2-one can be copolymerized with other cyclic monomers to create copolymers with tailored properties. Some examples include:
- L-lactide: This copolymerization yields biodegradable poly(ester-carbonate)s with tunable degradation rates, influenced by the copolymer composition [, , , , ].
- Oxepan-2-one (ε-caprolactone): This copolymerization results in statistical copolymers with potential for tuning mechanical and degradation properties [, ].
- 5,5-Dimethyl-1,3-dioxan-2-one (neopentylene carbonate): This leads to the formation of copolymers with altered thermal properties [, , ].
ANone: The presence and nature of substituents on the 1,3-Dioxan-2-one ring significantly influence its polymerization behavior:
- Steric hindrance: Bulky substituents, such as those in 5,5-dimethyl-1,3-dioxan-2-one, can hinder the polymerization process and result in lower molecular weight polymers [, ].
- Electronic effects: Electron-withdrawing groups can impact the reactivity of the cyclic carbonate ring, affecting both polymerization rate and polymer properties [, ].
- Functional groups: Introducing functional groups, like allyl esters [] or benzyloxycarbonyl groups [, ], provides opportunities for post-polymerization modifications to tailor material properties or introduce functionalities for drug delivery or other applications.
ANone: PTMC is generally considered to be a biodegradable polymer. Its degradation rate is influenced by factors such as:
- Chemical composition: The presence of hydrolytically labile groups, like ester linkages in copolymers, can accelerate degradation [].
ANone: Numerous analytical techniques are employed for the characterization of 1,3-Dioxan-2-one and PTMC:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining monomer structure, polymer composition, and microstructure [, , , , , , , , , ].
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and monitor reactions during polymerization [, , , , , ].
- Gel Permeation Chromatography (GPC): GPC provides information about molecular weight and molecular weight distribution of polymers [, , , , , , , , , , ].
- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of polymers, such as glass transition temperature (Tg) and melting temperature (Tm) [, , , , , , , , ].
- MALDI-TOF Mass Spectrometry: This technique allows for the analysis of polymer chain end groups and the identification of different polymer architectures [].
ANone: PTMC holds promise for various biomedical applications due to its:
- Biocompatibility: PTMC generally exhibits good biocompatibility, making it suitable for use in contact with biological systems [].
- Biodegradability: PTMC degrades into non-toxic products, primarily 1,3-propanediol and carbon dioxide, making it suitable for implants and drug delivery systems [, , , , , ].
- Tunable properties: Its properties can be tailored through copolymerization and modifications [, , , , ], allowing for the creation of materials with specific degradation rates, mechanical strengths, and surface properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


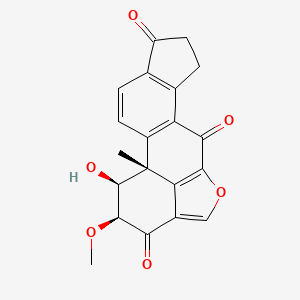
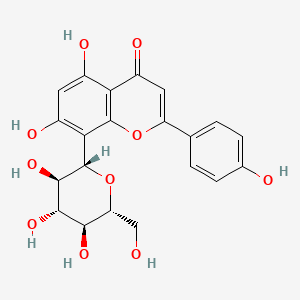
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)
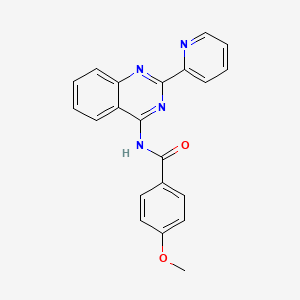

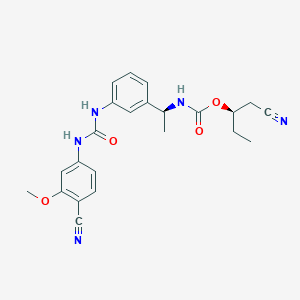
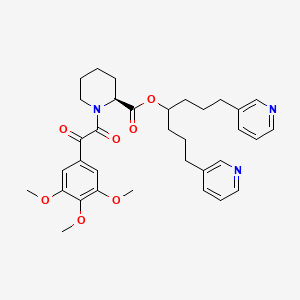


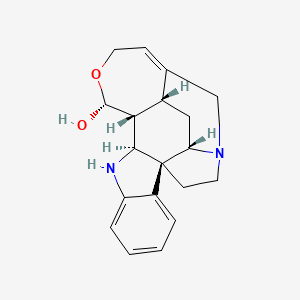
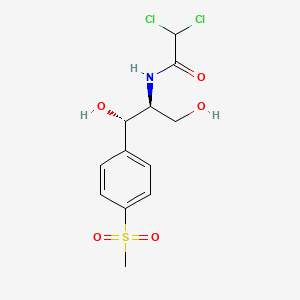
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)